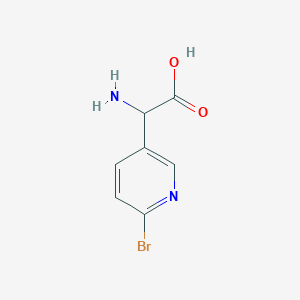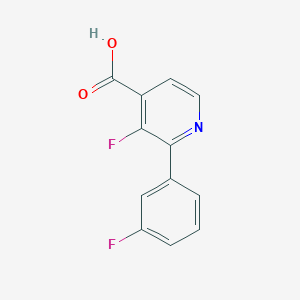
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, fluorine, and a difluorocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Introduction of Substituents: Chlorine and fluorine atoms are introduced through halogenation reactions. The difluorocyclohexyl group can be added via nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules with complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and ligands are frequently employed in coupling reactions, with conditions optimized for temperature and solvent compatibility.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex, multi-ring structures.
Scientific Research Applications
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4,4-difluorocyclohexyl)-5,6-dimethylpyrimidin-4-amine: A similar compound with additional methyl groups on the pyrimidine ring.
2-Chloro-N-(4,4-difluorocyclohexyl)-5-bromopyrimidin-4-amine: A compound with a bromine atom instead of fluorine.
2-Chloro-N-(4,4-difluorocyclohexyl)-5-iodopyrimidin-4-amine: A compound with an iodine atom instead of fluorine.
Uniqueness
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the difluorocyclohexyl group, makes it particularly interesting for various applications, as these substituents can significantly influence the compound’s reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C10H11ClF3N3 |
|---|---|
Molecular Weight |
265.66 g/mol |
IUPAC Name |
2-chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C10H11ClF3N3/c11-9-15-5-7(12)8(17-9)16-6-1-3-10(13,14)4-2-6/h5-6H,1-4H2,(H,15,16,17) |
InChI Key |
XGRWEOXXCCKHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=NC(=NC=C2F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)
![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)


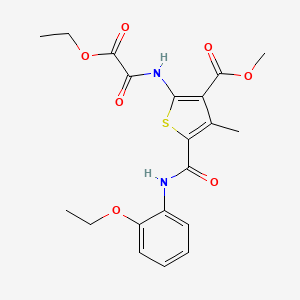
![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
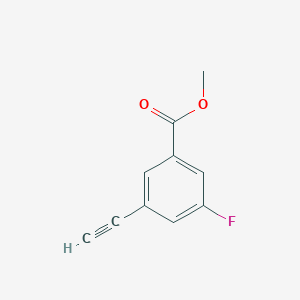
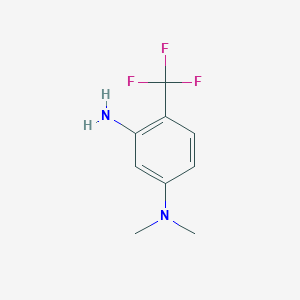
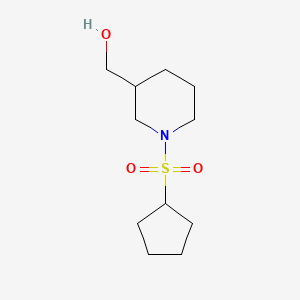
![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)
